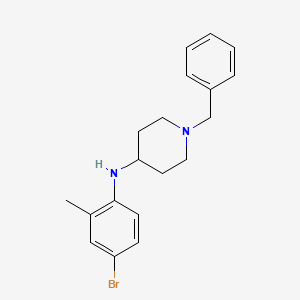![molecular formula C17H12ClN3O2 B4993032 6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one](/img/structure/B4993032.png)
6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one is a chemical compound with potential applications in scientific research. It is a synthetic derivative of chromone and indazole, two chemical groups that have shown promising results in various biological studies. In
作用机制
The mechanism of action of 6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one involves the inhibition of specific molecular targets involved in various biological processes. For example, in cancer cells, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In neurobiology, it has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific molecular targets it interacts with. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. In neurobiology, it can modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic transmission and neuronal activity. However, the specific effects may vary depending on the concentration, duration of exposure, and cell type.
实验室实验的优点和局限性
The advantages of using 6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one in lab experiments include its synthetic accessibility, high potency, and selectivity for specific molecular targets. It can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. However, the limitations include its potential toxicity, limited solubility, and potential off-target effects. Therefore, careful dose-response and toxicity studies are necessary before using it in further experiments.
未来方向
There are several future directions for the research on 6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one. Firstly, more studies are needed to elucidate its specific molecular targets and mechanisms of action in different biological systems. Secondly, the development of new derivatives with improved efficacy and safety profiles is necessary for its potential clinical applications. Thirdly, the investigation of its potential applications in other research fields, such as immunology and infectious diseases, is warranted. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is necessary for the efficient and cost-effective production of these compounds.
合成方法
The synthesis of 6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one involves the reaction of 6-chloro-4H-chromen-4-one with 1H-indazole-5-amine in the presence of a suitable catalyst and solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the indazole attacks the electrophilic carbon of the chromone. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one has shown potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in tumor progression. In neurobiology, it has been shown to modulate the activity of certain neurotransmitter receptors, leading to potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. In drug discovery, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
6-chloro-3-[(1H-indazol-5-ylamino)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-1-4-16-14(6-12)17(22)11(9-23-16)7-19-13-2-3-15-10(5-13)8-20-21-15/h1-6,8-9,19H,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNRKRWNHOMITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=COC4=C(C3=O)C=C(C=C4)Cl)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid](/img/structure/B4992951.png)
![N-[(allylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B4992958.png)
![methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate](/img/structure/B4992962.png)
![4-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4992971.png)
![methyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate](/img/structure/B4992979.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B4992990.png)

![2-{5-[(2-hydroxyethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4993002.png)
![1-acetyl-N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B4993013.png)

![N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4993027.png)
![6-[(2-hydroxyethyl)amino]-2-methyl-2-heptanol](/img/structure/B4993043.png)
![ethyl (5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4993048.png)
![4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-en-13-yl propionate](/img/structure/B4993060.png)